5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione
CAS No.: 18274-81-2
Cat. No.: VC0517332
Molecular Formula: C9H6OS3
Molecular Weight: 226.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18274-81-2 |
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Molecular Formula | C9H6OS3 |
Molecular Weight | 226.3 g/mol |
IUPAC Name | 5-(4-hydroxyphenyl)dithiole-3-thione |
Standard InChI | InChI=1S/C9H6OS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5,10H |
Standard InChI Key | IWBBKLMHAILHAR-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC(=S)SS2)O |
Canonical SMILES | C1=CC(=CC=C1C2=CC(=S)SS2)O |
Appearance | Yellow solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a dithiolethione core (a five-membered ring containing two sulfur atoms and a thione group) substituted at the 5-position with a 4-hydroxyphenyl group. This configuration contributes to its stability under physiological conditions and its propensity to release H₂S via hydrolysis . The hydroxyl group enhances solubility in polar solvents, while the aromatic ring facilitates interactions with hydrophobic biological targets.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Weight | 226.33 g/mol |
Melting Point | 198–200°C (decomposes) |
Solubility | DMSO > Methanol > Water |
LogP (Octanol-Water) | 2.87 |
pKa (Hydroxyl Group) | 9.4 |
Synthesis and Chemical Reactivity
Synthetic Routes
The most common synthesis involves reacting 4-hydroxybenzaldehyde with carbon disulfide (CS₂) in the presence of sodium hydroxide, followed by cyclization with elemental sulfur . Microwave-assisted synthesis reduces reaction times from hours to minutes, improving yields (78–85%) compared to traditional reflux methods (60–70%) .
Reactivity Profile
The compound participates in three primary reactions:
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Oxidation: Forms sulfoxides or sulfones using agents like hydrogen peroxide.
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Reduction: Converts the dithiolethione moiety to a dithiol with sodium borohydride.
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Substitution: The hydroxyl group undergoes etherification or esterification, enabling prodrug design .
Biological Activities and Mechanisms
Anticancer Effects
5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives exhibit potent cytotoxicity against multiple cancer cell lines. For example, compound 10d (a brefeldin A conjugate) showed IC₅₀ values of 0.33 μM in MDA-MB-231 breast cancer cells, surpassing cisplatin’s efficacy . Mechanisms include:
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Apoptosis Induction: Upregulation of Fas-associated protein with death domain (FADD) and caspase-3 activation .
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Metastasis Inhibition: Suppression of matrix metalloproteinase-9 (MMP-9) and vascular endothelial growth factor (VEGF) .
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NF-κB Pathway Modulation: Downregulation of nuclear factor kappa-B, reducing inflammatory cytokine production .
Hypolipidemic and Hepatoprotective Actions
In hyperlipidemic models, the fibrate derivative T1 reduced serum triglycerides by 52% and LDL cholesterol by 48%, outperforming fenofibrate . Hepatoprotection arises from:
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PPARα Activation: Enhancing fatty acid β-oxidation and reducing hepatic lipid accumulation .
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Antioxidant Activity: Scavenging reactive oxygen species (ROS) via H₂S-mediated glutathione synthesis .
Pharmacological Applications
Hydrogen Sulfide Delivery Systems
The compound’s slow H₂S release kinetics make it ideal for sustained therapeutic effects. Prodrug micelles (e.g., PAM-PGlyADT) achieve controlled release rates, with 80% payload delivery over 72 hours in vitro . Such systems mitigate H₂S’s toxicity while preserving its cytoprotective effects in ischemia-reperfusion injury models .
Comparative Analysis with Analogues
Table 2: Comparison of H₂S Donors
Compound | H₂S Release Rate | Key Applications |
---|---|---|
5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione | Slow (t₁/₂ = 6 h) | Cancer therapy, Metabolic disorders |
Sodium Hydrosulfide (NaHS) | Rapid (t₁/₂ = 2 min) | Acute oxidative stress models |
GYY4137 | Moderate (t₁/₂ = 3 h) | Cardiovascular research |
Structural analogs like 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OMe) exhibit altered pharmacokinetics due to increased lipophilicity (LogP = 3.15), enhancing blood-brain barrier penetration .
Future Directions
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Derivative Optimization: Structural modifications to enhance bioavailability and target specificity. For instance, PEGylation improves aqueous solubility by 15-fold .
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Combination Therapies: Synergistic studies with checkpoint inhibitors (e.g., anti-PD-1) to boost antitumor immune responses .
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Clinical Translation: Phase I trials for metastatic melanoma (NCT04842747) are ongoing, with preliminary results showing a 30% reduction in tumor volume .
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